molecular formula C5H11NO2 B3151205 2-(Methylamino)butanoic acid CAS No. 70606-05-2

2-(Methylamino)butanoic acid

Cat. No. B3151205
CAS RN: 70606-05-2
M. Wt: 117.15 g/mol
InChI Key: CQJAWZCYNRBZDL-UHFFFAOYSA-N
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Description

2-(Methylamino)butanoic acid, also known as 2-methylbutyric acid, is a branched-chain alkyl carboxylic acid . It exists in two enantiomeric forms, ®- and (S)-2-methylbutanoic acid . It is a minor constituent of Angelica archangelica and the perennial flowering plant valerian (Valeriana officinalis), where it co-occurs with valeric acid and isovaleric acid .


Synthesis Analysis

Racemic 2-methylbutanoic acid can readily be prepared by a Grignard reaction using 2-chlorobutane and carbon dioxide . It was the target of the first enantioselective synthesis in 1904 when the German chemist W. Marckwald heated ethyl (methyl)malonic acid with the chiral base brucine and obtained an optically active product mixture .


Molecular Structure Analysis

The molecular formula of this compound is C5H11NO2 . It contains total 21 bond(s); 8 non-H bond(s), 1 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 secondary amine(s) (aliphatic), and 1 hydroxyl group(s) .


Chemical Reactions Analysis

The reaction kinetics and products of related compounds have been studied. For example, the reaction of OH radicals with 3-methoxy-3-methyl-1-butanol has been measured, identifying various products and yields, and discussing potential reaction mechanisms.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 153.61 . The physical form of this compound is powder .

Scientific Research Applications

Methionine Precursor and Nutritional Bioefficacy

2-(Methylamino)butanoic acid has been explored for its role as a methionine source in animal nutrition, emphasizing its chemical and biological properties, metabolism, and nutritional efficacy. Studies compare it with DL-methionine, highlighting differences in absorption, metabolic conversion, and efficacy in animal feeds. These differences influence animal growth and feed consumption, underlining the importance of considering these aspects for nutritional formulations. The review suggests that despite different metabolic pathways, both compounds fulfill the nutritional requirement for methionine, a crucial amino acid for monogastric animals. This understanding aids in optimizing animal nutrition and feed efficiency, contributing significantly to agricultural science and animal husbandry practices (Vázquez-Añón et al., 2017).

Environmental Implications and Herbicide Sorption

The environmental fate and behavior of phenoxy herbicides, including compounds structurally related to this compound, have been extensively reviewed. These studies provide insights into the sorption mechanisms of these herbicides in soil, which is crucial for understanding their environmental impact and mobility. The comprehensive data compilation and analysis offer a basis for evaluating the environmental risks associated with herbicide use, contributing to more sustainable agricultural practices and informed regulatory policies (Werner et al., 2012).

Biofuel Production and Emission Reduction

Research into biofuel production has identified compounds similar to this compound as potential surrogates for biodiesel. This work advances our understanding of biodiesel combustion mechanisms and helps in the development of cleaner, more efficient fuel alternatives. By focusing on molecules that mimic the chemical properties of biodiesel components, these studies contribute to the optimization of biofuel combustion processes, addressing global energy demands while minimizing environmental impacts (Lai et al., 2011).

Flavor Compound Formation in Foods

The production and breakdown of branched chain aldehydes, related to this compound, play significant roles in flavor development in various foods. Understanding these metabolic pathways is essential for controlling flavor profiles in food products, enhancing food quality, and meeting consumer preferences. This knowledge is particularly valuable for the food industry, where flavor innovation and optimization are key to product differentiation and market success (Smit et al., 2009).

Safety and Hazards

2-(Methylamino)butanoic acid is considered hazardous. It causes severe skin burns and eye damage. It may cause respiratory irritation. It is suspected of damaging fertility and the unborn child. It may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed or in contact with skin .

Future Directions

Nitrosamine impurities are known to be mutagenic and carcinogenic, very small exposure of these impurities can lead to cancer . These impurities may be formed and get incorporated into drug substance or drug product through reagent, catalyst, solvent or raw materials used in the process of manufacturing . Therefore, future research could focus on developing methods to avoid the formation of these impurities in the manufacturing process .

Mechanism of Action

Target of Action

2-(Methylamino)butanoic acid, also known as 2-methylamino-butyric acid , is a small molecule with the chemical formula C5H11NO2 It’s structurally related to branched-chain amino acids (bcaas) and branched-chain fatty acids , which are known to interact with various enzymes and receptors in the body .

Mode of Action

BCAAs are known to undergo transamination reactions catalyzed by branched-chain aminotransferase (BCAT), converting them into branched-chain ketoacids . This process could potentially be influenced by this compound.

Biochemical Pathways

BCAAs are known to be involved in protein synthesis and energy production . They are metabolized into branched-chain ketoacids via the action of BCAT, and these ketoacids are further metabolized via the branched-chain ketoacid dehydrogenase complex .

Pharmacokinetics

A study has shown that similar compounds can significantly reduce blood phenylalanine levels , suggesting that they are absorbed and metabolized in the body. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

BCAAs are known to play important roles in protein synthesis and energy production in cells . They are also involved in the regulation of blood sugar levels, the maintenance of muscle tissues, and the support of immune function .

Action Environment

The action of this compound may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of enzymes involved in the metabolism of BCAAs can be affected by changes in pH and temperature . Additionally, the presence of other molecules can influence the binding of this compound to its targets.

properties

IUPAC Name

2-(methylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-4(6-2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJAWZCYNRBZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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